
tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate is a chemical compound with the molecular formula C12H23N3O3 and a molecular weight of 257.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by palladium or other transition metals and conducted in solvents such as 1,4-dioxane . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput, meeting the demands of various applications in research and industry .
化学反应分析
Types of Reactions
tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The reactions are typically conducted under controlled temperature and pressure conditions to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
科学研究应用
tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to tert-Butyl methyl(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)carbamate include:
- tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate
- tert-Butyl (2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-3-yl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable tool in scientific research and industrial processes .
属性
分子式 |
C12H23N3O3 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC 名称 |
tert-butyl N-methyl-N-[2-oxo-2-(pyrrolidin-3-ylamino)ethyl]carbamate |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15(4)8-10(16)14-9-5-6-13-7-9/h9,13H,5-8H2,1-4H3,(H,14,16) |
InChI 键 |
VYOSIZRRDJSFFL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NC1CCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


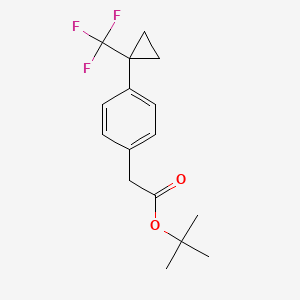
![3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide](/img/structure/B13324937.png)

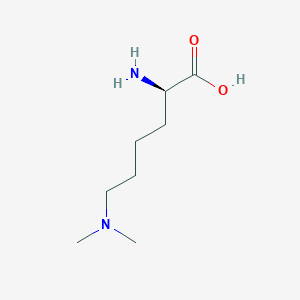
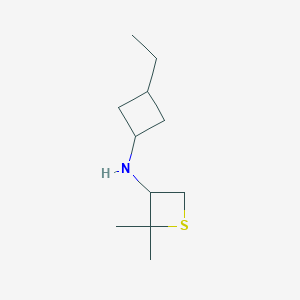
![3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324955.png)
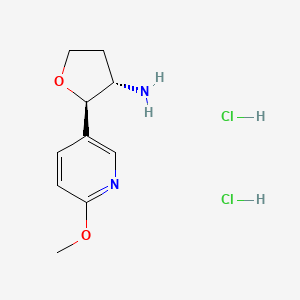

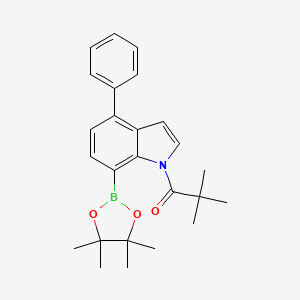
![3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13324985.png)
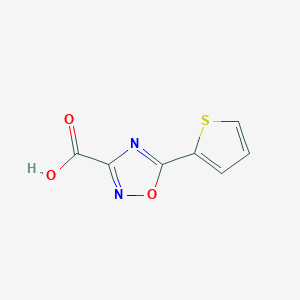
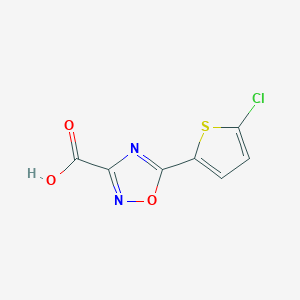
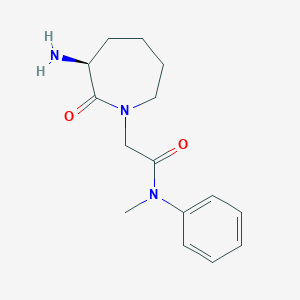
![Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B13325000.png)
